Product packaging for Zeaxanthin Diacetate(Cat. No.:CAS No. 16638-61-2)

Zeaxanthin Diacetate

Cat. No.: B1142549
CAS No.: 16638-61-2
M. Wt: 652.94
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Description

Zeaxanthin Diacetate, with the CAS Number 16638-61-2, is a diacetate ester derivative of the carotenoid zeaxanthin. This compound is of significant interest in scientific research, particularly in studies focusing on nutrient bioavailability and visual health. As an intermediate of Zeaxanthin, which is one of the primary carotenoids contained within the human retina, it serves as a critical molecule for investigating the transport and uptake of macular pigments . Research indicates that a micromicellar formulation of solubilized this compound demonstrates significantly enhanced bioavailability of zeaxanthin and its isomer meso-zeaxanthin compared to traditional formulations of the free carotenoids . This makes this compound a valuable compound for developing and testing advanced nutraceutical delivery systems aimed at increasing the efficacy of carotenoid-based interventions. The primary research applications for this chemical are in the fields of ophthalmology, biochemistry, and nutrition science, where it is used to model and study the mechanisms that support macular pigment density and protect ocular tissues from oxidative stress . The product is supplied as an orange solid with a typical purity of 98% . It is essential for researchers to handle the compound with care; it should be stored protected from air and light, preferably in a refrigerated environment . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or for personal use.

Properties

CAS No.

16638-61-2

Molecular Formula

C₄₄H₆₀O₄

Molecular Weight

652.94

Synonyms

(3R,3’R)-all-trans-β-Carotene-3,3’-diol Diacetate;  β-Carotene-3,3’-diol Diacetate (6CI,7CI);  (3R,3’R)-β,β-Carotene-3,3’-diol, 3,3’-Diacetate

Origin of Product

United States

Natural Occurrence and Distribution of Zeaxanthin Esters

Presence of Zeaxanthin (B1683548) Diacetate in Plant Species and Related Biological Matrices

Zeaxanthin esters are commonly found in a variety of plant species, particularly in fruits and flowers, where they contribute to the vibrant yellow, orange, and red coloration. wikipedia.orggoogle.com While zeaxanthin is present in its free, unesterified form in green leafy vegetables such as spinach and kale, it is predominantly found as mono- or di-esters in ripe fruits. notulaebotanicae.ronih.gov This esterified form is considered more stable. nih.gov

Research has identified zeaxanthin esters in a range of fruits and vegetables, including:

Peppers (Capsicum annuum): Orange and red peppers are notable sources of zeaxanthin esters. notulaebotanicae.ro

Goji Berries (Lycium barbarum): These berries are one of the richest known dietary sources of zeaxanthin, which is primarily in the form of zeaxanthin dipalmitate. nih.govmdpi.com

Sea Buckthorn (Hippophae rhamnoides): The berries of this plant contain zeaxanthin esters, with zeaxanthin dipalmitate being a major component. notulaebotanicae.romdpi.com

Persimmon, Chinese Lanterns, and Papaya: These fruits also contain significant quantities of zeaxanthin esters. notulaebotanicae.ro

The process of esterification typically occurs during the ripening of fruits and is associated with the transformation of chloroplasts into chromoplasts. rsc.org While the specific enzymes responsible for this process in fruits have not been fully characterized, there appears to be a selectivity for certain fatty acids. notulaebotanicae.ro Zeaxanthin dipalmitate, an ester formed with palmitic acid, is a commonly found zeaxanthin ester in plants. rsc.org

The presence of zeaxanthin as esters in the chromoplasts of fruits, as opposed to the free form in the chloroplasts of leafy greens, influences its release from the food matrix. mdpi.com Studies have shown that the esterification of zeaxanthin contributes to its stability. rsc.org

Table 1: Presence of Zeaxanthin Esters in Selected Plant Species

Plant SpeciesCommon NamePrimary Form of ZeaxanthinReference
Lycium barbarumGoji Berry / WolfberryZeaxanthin dipalmitate nih.govmdpi.com
Hippophae rhamnoidesSea BuckthornZeaxanthin esters (including dipalmitate) notulaebotanicae.romdpi.com
Capsicum annuumOrange and Red PepperZeaxanthin esters notulaebotanicae.ro
Physalis alkekengiChinese LanternZeaxanthin esters notulaebotanicae.ro
Diospyros kakiPersimmonZeaxanthin esters notulaebotanicae.ro

Detection of Zeaxanthin Diacetate in Microorganisms and Algae

Zeaxanthin is synthesized by various microorganisms, including bacteria and algae. wikipedia.org In these organisms, zeaxanthin plays a role in photoprotection, shielding them from the damaging effects of high light levels and UV radiation. jmb.or.krnih.gov

Several bacterial species have been identified as producers of zeaxanthin. For instance, species within the genus Flavobacterium are known to synthesize zeaxanthin. jmb.or.krgoogle.com Research has also identified zeaxanthin production in Muricauda species, which are characterized by their ability to produce this xanthophyll pigment. nih.gov While zeaxanthin is produced by these microorganisms, it is often in its free form rather than as an ester. researchgate.netresearchgate.net

Microalgae are also significant producers of zeaxanthin. nih.gov Species such as Chlorella ellipsoidea can accumulate high concentrations of zeaxanthin, often in its free form. researchgate.net Other microalgae like Dunaliella sp. and Chlorella sp. are also known to be potential sources of zeaxanthin. nih.gov The production of zeaxanthin in algae can be influenced by environmental conditions, with some species increasing synthesis in response to stress factors. nih.gov For example, the green alga Chromochloris zofingiensis synthesizes astaxanthin (B1665798) through the ketolation of zeaxanthin. nih.gov

While the direct detection of this compound in many microorganisms is not widely reported, the foundational compound, zeaxanthin, is a common metabolite. The esterification to diacetate is a process more commonly associated with higher plants. However, the potential for microbial synthesis of zeaxanthin esters through metabolic engineering is an area of ongoing research. nih.gov

Table 2: Zeaxanthin-Producing Microorganisms

MicroorganismTypeNoted forReference
Flavobacterium sp.BacteriumZeaxanthin synthesis jmb.or.krgoogle.com
Muricauda sp.BacteriumZeaxanthin production nih.gov
Chlorella ellipsoideaMicroalgaHigh accumulation of free-form zeaxanthin researchgate.net
Dunaliella sp.MicroalgaPotential rich source of zeaxanthin nih.gov
Chromochloris zofingiensisMicroalgaAstaxanthin synthesis from zeaxanthin nih.gov

Accumulation of this compound in Non-Human Animal Systems (e.g., avian models)

Animals are unable to synthesize carotenoids like zeaxanthin de novo and must obtain them from their diet. nih.govfefana.org In many terrestrial animals, the carotenoids present are derived from the plants they consume. nih.gov Avian models, in particular, have been instrumental in studying the accumulation and metabolism of xanthophylls.

The vibrant colors of bird feathers are often due to the presence of carotenoids obtained from their diet. google.comnih.govgoogle.com These pigments can be a signal of an individual's health and nutritional status. nih.gov Research on ducks, for example, has examined how dietary xanthophylls like lutein (B1675518) and zeaxanthin contribute to their coloration and are accumulated in various tissues. asu.edu

Studies using quail as an animal model have shown that dietary supplementation with zeaxanthin leads to its accumulation in serum, liver, fat, and the retina. arvojournals.orgarvojournals.org This research highlights the quail as a valuable model for understanding how dietary carotenoids are delivered to and utilized by different tissues. arvojournals.org

Furthermore, experiments with chickens have demonstrated that supplementing their feed with lutein and meso-zeaxanthin (B1235934) diacetate results in the accumulation of these carotenoids in various organs, including the brain, eyes, heart, and lungs. researchgate.netnih.govresearchgate.netnih.gov These studies indicate that the diacetate forms of these xanthophylls are effectively absorbed and distributed throughout the animal's system. cambridge.org In fact, research has shown that the diacetate forms of zeaxanthin and meso-zeaxanthin lead to greater concentrations in egg yolks compared to their free forms when used as a supplement in hen feed. cambridge.org This suggests that the esterified form may have enhanced bioavailability in these models. researchgate.net

Table 3: Accumulation of Xanthophylls in Avian Models

Animal ModelSupplemented CompoundTissues with Accumulated XanthophyllsKey FindingReference
ChickenLutein and meso-zeaxanthin diacetateBrain, eyes, heart, lung, kidney, digestive system, breast tissueSupplementation leads to accumulation in various organs. researchgate.netnih.govresearchgate.netnih.gov
QuailZeaxanthinSerum, retina, liver, fatDietary zeaxanthin effectively increases tissue concentrations. arvojournals.orgarvojournals.org
HenLutein, Zeaxanthin, Meso-zeaxanthin (free and diacetate forms)Egg yolkDiacetate forms result in higher yolk concentrations. cambridge.org
DuckLutein and zeaxanthinBody tissues (e.g., ovaries, eyes)Dietary xanthophylls influence coloration and tissue accumulation. asu.edu

Environmental Factors Influencing Zeaxanthin Ester Occurrence in Natural Sources

Light: Light is a critical factor in carotenoid biosynthesis. wikipedia.org In plants, high light conditions can trigger the xanthophyll cycle, where violaxanthin (B192666) is converted to zeaxanthin to help dissipate excess light energy and protect the photosynthetic apparatus. mdpi.comnih.gov This increased production of zeaxanthin can subsequently lead to a higher accumulation of its esters, particularly during fruit ripening. rsc.org In some microorganisms, light has also been shown to influence zeaxanthin production. For instance, in Flavobacterium sp., white light exposure was found to maximize zeaxanthin production, while red light had an inhibitory effect. jmb.or.kr

Temperature: Thermal processing can have a dual effect on zeaxanthin. While high temperatures can cause degradation, moderate heat can facilitate its release from the food matrix, potentially increasing its bioavailability. nih.gov The stability of zeaxanthin esters is also a factor, with some studies suggesting that esterified forms are more stable against heat compared to the free form. rsc.org

Nutrient Availability: The availability of nutrients in the growth medium is crucial for zeaxanthin production in microorganisms. For Flavobacterium multivorum, the composition of the nutrient medium, including the carbon and nitrogen sources, significantly impacts the yield of zeaxanthin. google.com

Genetic Factors: The genetic makeup of a plant or microorganism is a fundamental determinant of its capacity to produce and accumulate zeaxanthin and its esters. notulaebotanicae.ro Different cultivars of the same plant species can exhibit significant variations in their carotenoid profiles. notulaebotanicae.ro

Ripening Stage: In fruits, the concentration of zeaxanthin esters is closely linked to the ripening process. As fruits mature, chloroplasts convert to chromoplasts, leading to a decline in chlorophyll (B73375) and an accumulation of carotenoids, including esterified zeaxanthin. rsc.org

Biosynthetic and Metabolic Pathways of Zeaxanthin and Its Esters in Biological Systems

Zeaxanthin (B1683548) Biosynthesis Pathways in Photosynthetic Organisms (e.g., plants, algae)

In photosynthetic organisms such as plants and algae, zeaxanthin is synthesized within plastids through the carotenoid biosynthetic pathway. frontiersin.orgnih.gov This pathway begins with the formation of phytoene (B131915) from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (PSY). nih.govfrontiersin.org A series of desaturation and isomerization reactions, carried out by enzymes including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO), convert phytoene to all-trans-lycopene. frontiersin.org

Lycopene (B16060) represents a critical branch point. In the β-branch of the pathway, lycopene β-cyclase (LCYb) introduces a β-ring at each end of the lycopene molecule to form β-carotene. oup.comoup.com The subsequent hydroxylation of the two β-rings of β-carotene by β-carotene hydroxylase (BCH) yields zeaxanthin. oup.commdpi.com In some organisms, this hydroxylation is carried out by non-heme diiron hydroxylase (HYD) and cytochrome P450 enzymes (CYP97A). frontiersin.orgnih.gov

Zeaxanthin is a key component of the xanthophyll cycle, which plays a crucial role in protecting the photosynthetic apparatus from excess light energy. jmb.or.krontosight.ai Under high light conditions, violaxanthin (B192666) is converted to zeaxanthin via antheraxanthin (B39726) by the enzyme violaxanthin de-epoxidase (VDE). researchgate.net When light is no longer excessive, zeaxanthin is converted back to violaxanthin by zeaxanthin epoxidase (ZEP). researchgate.netmdpi.com

Enzymatic Catalysis in Zeaxanthin Formation (e.g., Lycopene β-cyclase, β-ring hydroxylases)

The formation of zeaxanthin from lycopene is a two-step process involving cyclization and hydroxylation, each catalyzed by specific enzymes.

Lycopene β-cyclase (LCYb): This enzyme is responsible for the cyclization of the linear lycopene molecule. It introduces a β-ionone ring at both ends of the polyene chain, converting lycopene into β-carotene. oup.comoup.com In plants, LCYb is a key enzyme that directs the metabolic flux towards the β-branch of the carotenoid pathway, leading to the synthesis of β-carotene and downstream xanthophylls like zeaxanthin. nih.gov

β-ring hydroxylases: These enzymes catalyze the addition of hydroxyl groups to the β-ionone rings of β-carotene to form zeaxanthin. Two main types of enzymes are involved in this hydroxylation step in plants:

Non-heme diiron β-carotene hydroxylases (BCH or HYD): These enzymes are considered the primary catalysts for the conversion of β-carotene to zeaxanthin. oup.compnas.org They hydroxylate both β-rings of β-carotene, with β-cryptoxanthin (monohydroxylated β-carotene) as an intermediate. oup.com

Cytochrome P450-type monooxygenases (CYP97A): This family of enzymes also exhibits β-ring hydroxylase activity and contributes to zeaxanthin formation. frontiersin.orgnih.gov Studies have shown that CYP97A and HYD enzymes can act synergistically to drive the formation of xanthophylls. nih.govpnas.org

The table below summarizes the key enzymes involved in the conversion of lycopene to zeaxanthin in photosynthetic organisms.

EnzymeAbbreviationFunction
Lycopene β-cyclaseLCYbCatalyzes the cyclization of lycopene to form β-carotene. oup.comoup.com
β-carotene hydroxylaseBCH/HYDCatalyzes the hydroxylation of β-carotene to form zeaxanthin. oup.compnas.org
Cytochrome P450 97ACYP97AA monooxygenase with β-ring hydroxylase activity, contributing to zeaxanthin synthesis. frontiersin.orgnih.gov

Genetic Regulation of Zeaxanthin Biosynthesis Genes

The biosynthesis of zeaxanthin is tightly regulated at the genetic level, responding to developmental cues and environmental stimuli such as light intensity. ontosight.ai The expression of genes encoding the key biosynthetic enzymes is a primary control point.

For instance, high light conditions can induce the expression of genes involved in the xanthophyll cycle, such as violaxanthin de-epoxidase (VDE), leading to the accumulation of zeaxanthin for photoprotection. ontosight.airesearchgate.net Conversely, the expression of zeaxanthin epoxidase (ZEP), which converts zeaxanthin to violaxanthin, can be downregulated under high light. researchgate.net

Transcription factors play a crucial role in modulating the expression of carotenoid and ABA biosynthesis genes, including ZEP. In Brassica napus, it has been shown that ABA-responsive element-binding factors (BnaABF3s) and BnaMYB44s regulate the transcription of BnaZEP genes. oup.comnih.gov BnaABF3s act as activators for all BnaZEP copies, while BnaMYB44s specifically repress certain BnaZEP pairs. nih.gov Overexpression of BnaABF3s leads to induced BnaZEP expression and ABA accumulation under drought stress. nih.gov

Furthermore, the expression of carotenoid biosynthesis genes, including those leading to zeaxanthin, is often tissue-specific and developmentally regulated. nih.govoup.com For example, in tomato fruit, the accumulation of lycopene is due to the downregulation of lycopene cyclase gene expression during ripening. nih.gov Genetic manipulation of these regulatory mechanisms has been explored to enhance the zeaxanthin content in crops. nih.gov

Zeaxanthin Biosynthesis in Non-Photosynthetic Microorganisms

Several non-photosynthetic bacteria and fungi are capable of synthesizing zeaxanthin. cabidigitallibrary.orgresearchgate.net These microorganisms represent a promising alternative to plant extraction for the commercial production of this carotenoid. cabidigitallibrary.orgresearchgate.net Genera such as Flavobacterium, Chryseobacterium, Paracoccus, and Erythrobacter have been reported as natural producers of zeaxanthin. acs.org In some Flavobacterium species, zeaxanthin can constitute over 95% of the total carotenoid content. researchgate.net Unlike plants, prokaryotic organisms typically produce zeaxanthin but not lutein (B1675518). mdpi.com

Microbial Biosynthesis Pathways and Key Enzymes

The biosynthetic pathway for zeaxanthin in non-photosynthetic microorganisms shares similarities with the pathway in photosynthetic organisms, starting from the central isoprenoid pathway to produce GGPP. frontiersin.org In bacteria and fungi, the enzyme CrtB condenses two GGPP molecules to form phytoene. frontiersin.org A single enzyme, phytoene desaturase (CrtI), then carries out a series of desaturations to produce all-trans-lycopene. frontiersin.org

From lycopene, the pathway proceeds as follows:

Cyclization: The bacterial lycopene cyclase, CrtY, catalyzes the formation of two β-ionone rings to yield β-carotene from lycopene. frontiersin.org

Hydroxylation: The enzyme β-carotene hydroxylase, CrtZ, is responsible for the hydroxylation of the β-rings of β-carotene to produce zeaxanthin. frontiersin.orgnih.gov This enzyme can hydroxylate both β-carotene and the intermediate β-cryptoxanthin. frontiersin.org

The key enzymes specific to zeaxanthin formation from lycopene in these microorganisms are summarized below.

EnzymeGeneFunction
Lycopene β-cyclasecrtYConverts lycopene to β-carotene. frontiersin.org
β-carotene hydroxylasecrtZConverts β-carotene to zeaxanthin. frontiersin.orgnih.gov

Metabolic Engineering Strategies for Enhanced Zeaxanthin Production in Microorganisms

Metabolic engineering has been extensively used to improve zeaxanthin production in model microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae and Yarrowia lipolytica. cabidigitallibrary.orgnih.gov A common strategy involves constructing a microbial cell factory capable of high-level zeaxanthin accumulation, followed by fermentation optimization. cabidigitallibrary.org

Key metabolic engineering strategies include:

Heterologous expression of biosynthetic genes: The genes crtE, crtB, crtI, crtY, and crtZ from various carotenoid-producing organisms are introduced into a non-carotenogenic host to establish the zeaxanthin biosynthetic pathway. frontiersin.orgnih.gov

Optimization of enzyme expression: The reaction catalyzed by CrtZ is often a rate-limiting step. nih.gov Strategies to improve this step include comparing crtZ genes from different organisms to find the most efficient one and using tunable intergenic regions to coordinate the expression levels of crtY and crtZ. nih.gov For example, the crtZ gene from Pantoea ananatis has been shown to be highly effective for zeaxanthin production in E. coli. nih.gov

Dynamic regulation of the pathway: Advanced strategies involve the dynamic control of gene expression in the constructed pathway to balance metabolic flow and reduce the burden on the host cell. cabidigitallibrary.org

These engineering efforts have led to significant increases in zeaxanthin titers in recombinant microorganisms. For example, an engineered strain of E. coli was reported to produce 11.95 ± 0.21 mg/g dry cell weight of zeaxanthin. nih.gov Similarly, engineered Yarrowia lipolytica has achieved zeaxanthin titers of up to 21.98 ± 1.80 mg/L. frontiersin.org

Enzymatic Esterification of Zeaxanthin in Biological Systems

In many biological systems, zeaxanthin exists not only in its free form but also as mono- or di-esters with fatty acids. rsc.org The esterification of zeaxanthin, including the formation of zeaxanthin diacetate, can occur through enzymatic processes. This modification can enhance the stability of the carotenoid. rsc.org

Enzymatic esterification is a key process in the transformation and accumulation of xanthophylls. For instance, lipases are enzymes that can catalyze the acylation of carotenoids. Lipase (B570770) PS from Pseudomonas cepacia and lipase AK from Pseudomonas fluorescens have been used for the enzyme-mediated acetylation of zeaxanthin. rsc.orggoogle.com In the presence of an acetyl donor like vinyl acetate (B1210297), these enzymes can convert zeaxanthin into zeaxanthin-3-acetate and subsequently to zeaxanthin-3,3'-diacetate. google.comgoogle.com

This enzymatic acylation process is stereospecific and can be used to separate different stereoisomers of zeaxanthin. rsc.orggoogle.com For example, a mixture of (3R,3'R)-zeaxanthin and (3R,3'S;meso)-zeaxanthin can be separated because the enzyme preferentially acylates one isomer over the other, allowing for the separation of the resulting mono- and di-esters by chromatography. google.comgoogle.com

Studies have also shown that the bioavailability of zeaxanthin can be influenced by its ester form. In some cases, esterified zeaxanthin, such as this compound, has demonstrated equivalent or even superior bioavailability compared to the free form. researchgate.netnih.gov

De-esterification Mechanisms of this compound in Biological Systems

Zeaxanthin, a crucial xanthophyll for human health, is often found in its esterified form, such as this compound, in various natural sources and dietary supplements. For the body to utilize this carotenoid, the ester bonds must be cleaved to release free zeaxanthin. This de-esterification process is a critical step in the bioavailability of zeaxanthin from its esterified forms.

The primary site for the hydrolysis of xanthophyll esters, including this compound, is the gastrointestinal tract. semanticscholar.org Once ingested, these esters are subjected to enzymatic action that facilitates their conversion into the free form, which can then be absorbed by intestinal cells. semanticscholar.org

Enzymatic Hydrolysis:

Several enzymes are implicated in the de-esterification of zeaxanthin esters. In vitro studies have demonstrated that pancreatic lipase, microbial lipase, and cholesterol esterase can all hydrolyze xanthophyll esters. notulaebotanicae.ro

Carboxyl Ester Lipase (CEL): This enzyme, a component of pancreatic lipase induced by dietary fat, has been identified as a key player in the hydrolysis of esterified carotenoids. mdpi.com An in-vitro study using mixed micelles containing zeaxanthin esters showed an 84% decrease in the esterified form with a corresponding increase in free zeaxanthin after incubation with carboxyl ester lipase. mdpi.com This suggests that CEL is likely responsible for the de-esterification of zeaxanthin in the intestine. mdpi.com

Pancreatic Lipase: Research indicates that pancreatic lipase is capable of hydrolyzing zeaxanthin dipalmitate. nih.gov It appears to work by sequentially cleaving the diesters into monoesters and then into the free form. publicationslist.org

Cholesterol Esterase (CEL): While some studies have investigated the role of cholesterol esterase, its efficiency in hydrolyzing zeaxanthin esters, particularly the highly non-polar dipalmitate form, has been reported as poor in some in-vitro models. nih.govcambridge.org However, the addition of CEL to in-vitro digestion models has been shown to significantly contribute to the cleavage of zeaxanthin dipalmitate. nih.gov

In Vivo Evidence:

Human studies provide strong evidence for the efficient in vivo hydrolysis of zeaxanthin esters. Despite the ingestion of esterified forms, such as zeaxanthin dipalmitate, it is almost exclusively free zeaxanthin that is found in the triglyceride-rich lipoprotein (TRL) fractions of blood, indicating that hydrolysis occurs before or during absorption. cambridge.org Similarly, studies on other xanthophyll esters, like β-cryptoxanthin, have shown that while the diet may be rich in esters, no esters are detected in the blood. notulaebotanicae.ro

Interestingly, while the primary pathway involves de-esterification prior to absorption, there is some evidence suggesting a potential for re-esterification of absorbed zeaxanthin within the body. cambridge.org

Factors Influencing De-esterification:

The efficiency of this compound hydrolysis can be influenced by several factors:

Dietary Fats: The presence of lipids in a meal is known to stimulate the secretion of pancreatic lipases, including carboxyl ester lipase, which are crucial for the de-esterification process. mdpi.com

Bile Salt Composition: The type of bile salts present can also impact the hydrolysis efficiency. Studies have shown that bovine bile extracts can improve the hydrolysis of zeaxanthin dipalmitate compared to porcine bile extracts in in-vitro models. nih.gov

Chemical and Chemoenzymatic Synthesis Methodologies of Zeaxanthin Diacetate

Total Chemical Synthesis Approaches for Zeaxanthin (B1683548) Diacetate

The complete chemical synthesis of zeaxanthin diacetate often involves building the characteristic C40 carotenoid backbone through strategic bond-forming reactions. These methods provide access to the molecule without reliance on natural sources.

Derivatization Methods from Zeaxanthin

A prevalent and direct method for synthesizing this compound is through the derivatization of zeaxanthin. This approach typically involves the esterification of the hydroxyl groups of zeaxanthin with an acetylating agent.

Common derivatization procedures include:

Using Acyl Chlorides or Acid Anhydrides: Zeaxanthin can be treated with acetyl chloride or acetic anhydride. rsc.orgresearchgate.net These reactions are often carried out in a solvent like pyridine, sometimes in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction and achieve high yields. rsc.org For instance, refluxing zeaxanthin with acid anhydrides in a chlorinated solvent for several hours has been shown to produce this compound. rsc.org

Reaction Conditions: The choice of solvent and catalyst is crucial for optimizing the reaction yield and purity. Pyridine often serves as both a solvent and a base to neutralize the acid byproduct. rsc.org The reaction temperature and time are also key parameters, with reactions typically running for several hours. rsc.org

Table 1: Examples of Derivatization Methods for Zeaxanthin Esters

Starting Material Reagents Solvent Catalyst Product Yield Reference
Zeaxanthin Myristoyl, palmitoyl, or stearoyl chlorides Pyridine - Zeaxanthin mono- and di-esters - rsc.org
Zeaxanthin Acyl chlorides or acid anhydrides Dry pyridine DMAP (optional) Corresponding esters 60-75% rsc.org

Stereoselective Synthesis and Isomer Control

Control over the stereochemistry of the final product is a critical aspect of carotenoid synthesis, as different stereoisomers can exhibit distinct biological activities. The synthesis of specific stereoisomers of this compound, such as the (3R,3'R) isomer, which is the primary form found in nature, requires stereocontrolled synthetic strategies.

Key strategies include:

Wittig Reaction: The Wittig reaction is a widely used method for constructing the carbon-carbon double bonds of the polyene chain in carotenoids. fao.org The synthesis of specific zeaxanthin isomers often employs a C15 + C10 + C15 coupling strategy, where a central C10-dialdehyde is reacted with two equivalents of a C15-phosphonium salt (Wittig salt). google.com The stereochemistry of the final product is determined by the stereochemistry of the C15 building blocks.

Julia-Kocienski Olefination: This olefination reaction provides another powerful tool for the stereoselective formation of the polyene system. For example, the reaction of an apocaroten-12'-al with a dienyl BT-sulfone has been used to produce this compound, which is then hydrolyzed to zeaxanthin. researchgate.net

Starting from Chiral Precursors: The synthesis of optically active this compound often begins with enantiomerically pure starting materials. For instance, (3R)-3-hydroxy-β-ionone and (3S)-3-hydroxy-β-ionone are crucial intermediates for synthesizing various stereoisomers of zeaxanthin. google.com

Chemoenzymatic Synthesis Routes to this compound

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of enzymatic transformations. This approach is particularly valuable for achieving specific stereochemical outcomes under mild reaction conditions. researchgate.net

Enzyme-Mediated Acylation and Transesterification

Enzymes, particularly lipases, are widely used to catalyze the acylation of zeaxanthin to form its esters. rsc.org These biocatalysts can exhibit high selectivity, leading to the preferential formation of specific esters.

Acylation Reactions: Enzyme-mediated acylation involves reacting zeaxanthin with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). google.comgoogle.com Lipases like those from Pseudomonas cepacia (lipase PS) and Pseudomonas fluorescens (lipase AK) have been successfully employed for this purpose. google.comgoogle.com The reaction can be carried out in organic solvents like hexane (B92381) or ethyl acetate. rsc.orggoogle.comgoogle.com

Transesterification: In transesterification reactions, an existing ester is used as the acyl donor. For example, lutein (B1675518) has been shown to react with vinyl palmitate in the presence of Candida antarctica lipase to form lutein palmitate. rsc.org A similar principle can be applied to the synthesis of zeaxanthin esters.

Regioselective and Stereoselective Biocatalysis

A key advantage of using enzymes is their ability to perform regioselective and stereoselective transformations, which can be difficult to achieve with purely chemical methods. rsc.org

Regioselectivity: Enzymes can differentiate between the two hydroxyl groups of zeaxanthin, potentially leading to the selective formation of monoesters or diesters.

Stereoselectivity: Lipases can distinguish between different stereoisomers of zeaxanthin. This property is exploited in the separation of diastereomeric mixtures. For instance, a mixture of (3R,3'R)-zeaxanthin and (3R,3'S;meso)-zeaxanthin can be separated by enzyme-mediated acylation. The enzyme preferentially acylates one isomer, allowing for the separation of the resulting acylated and unacylated forms by chromatography. google.comgoogle.com For example, lipase PS or lipase AK can be used to acylate a mixture of zeaxanthin stereoisomers, leading to the formation of (3R,3'R)-zeaxanthin-3,3'-diacetate and leaving (3R,3'S)-zeaxanthin-3-acetate, which can then be separated. google.comgoogle.com

Table 2: Examples of Chemoenzymatic Synthesis of Zeaxanthin Esters

Enzyme Substrate(s) Acyl Donor Solvent Product(s) Key Outcome Reference
Lipase PS (Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens) Mixture of (3R,3'R)-zeaxanthin and (3R,3'S;meso)-zeaxanthin Vinyl acetate Ethyl acetate, THF, or TMBE (3R,3'R)-zeaxanthin-3,3'-diacetate and (3R,3'S)-zeaxanthin-3-acetate Separation of stereoisomers google.comgoogle.com

Synthesis of this compound as an Intermediate for Other Carotenoid Derivatives

This compound serves as a valuable intermediate in the synthesis of other important carotenoids, most notably astaxanthin (B1665798). rsc.org The ester groups can act as protecting groups for the hydroxyl functions during subsequent chemical transformations.

The process typically involves:

Esterification of Zeaxanthin: Zeaxanthin is first converted to this compound using methods described in section 4.1.1. rsc.org

Oxidation: The this compound is then oxidized to produce astaxanthin diesters. This oxidation specifically targets the C4 and C4' positions of the β-ionone rings. A common oxidizing agent for this transformation is an aqueous mixture of sodium bisulfite and sodium bromate. rsc.org

Hydrolysis (Optional): If free astaxanthin is the desired final product, the astaxanthin diesters can be hydrolyzed to remove the acetate groups.

This synthetic route is advantageous because the esterified astaxanthin derivatives are often more stable and may exhibit different bioavailability compared to free astaxanthin. rsc.org The yields for the formation of astaxanthin diesters from zeaxanthin diesters are generally good, ranging from 30-80%. rsc.org

Advanced Analytical Techniques for Zeaxanthin Diacetate Research

Chromatographic Separation Methods for Zeaxanthin (B1683548) Diacetate

Chromatographic techniques are fundamental for the isolation and quantification of zeaxanthin diacetate from complex matrices. The choice of method, column chemistry, and mobile phase is critical for achieving the desired separation from other xanthophylls and their esters.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of carotenoids, including xanthophyll esters like this compound. researchgate.net The initial attempts to separate carotenoid esters highlighted the effectiveness of reversed-phase (RP) octadecylsilane (B103800) (C18) columns over normal-phase silica (B1680970) columns. rsc.org

The separation of synthetic diesters of various xanthophylls, including zeaxanthin with different fatty acids, has been successfully achieved using C18 reversed-phase columns. notulaebotanicae.ro For the analysis of this compound, HPLC systems coupled with a C8 column have been utilized. nhri.org.tw A gradient elution with a mobile phase consisting of methanol (B129727) and water has proven effective. nhri.org.tw The detection is typically carried out using a UV/Vis detector at around 450 nm, which is the characteristic maximum absorption wavelength for the zeaxanthin chromophore. nhri.org.tw The esterification of the hydroxyl groups does not significantly alter the chromophore, resulting in a UV/Visible absorbance spectrum similar to the parent zeaxanthin, although a slight shift in the maximum absorption wavelength may be observed. nhri.org.tw

In a study characterizing di-acetylated lutein (B1675518) and zeaxanthin, HPLC analysis revealed the purity of the synthesized zeaxanthin-3,3'-diyl diacetate. nhri.org.tw The method employed a Waters ZMD4000 HPLC system with a C8 column and a gradient mobile phase of methanol and water. nhri.org.tw

ParameterValue
Instrument Waters ZMD4000 HPLC system
Column C8 (symmetry ® 2.1×150mm)
Mobile Phase Gradient of 15% methanol (A) and 100% methanol (B)
Flow Rate 0.9 ml/min
Column Temperature 35℃
Detection Wavelength 450 nm
Injection Volume 10 μL

This table summarizes the HPLC conditions used for the analysis of zeaxanthin-3-3'--diyl diacetate. nhri.org.tw

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the analysis of lipophilic compounds like carotenoid esters. researchgate.net SFC offers advantages such as high speed, unique selectivity, and reduced use of toxic solvents. rsc.orgnih.gov The technique often uses supercritical carbon dioxide as the main mobile phase, sometimes with a co-solvent like methanol. rsc.org

While specific applications detailing the SFC separation of this compound are not abundant, the technique has been successfully applied to the analysis of other xanthophyll esters. nih.gov For instance, an online Supercritical Fluid Extraction (SFE) and SFC system coupled with mass spectrometry has been used for the determination of native carotenoid composition, including mono- and di-esters of zeaxanthin, in various natural products. rsc.orgnih.gov A high-throughput and high-sensitivity profiling system for β-cryptoxanthin and its fatty acid esters was developed using SFC coupled with triple quadrupole mass spectrometry (QqQMS), demonstrating the potential of SFC for detailed xanthophyll ester analysis. nih.gov This system allowed for the separation of nine different fatty acid esters within 20 minutes on an octadecylsilyl-bonded silica particle column. nih.gov Given the successful application of SFC for a wide range of xanthophyll esters, it is a highly promising technique for the analysis of this compound, offering efficient and environmentally friendly separations. rsc.orgnih.govnih.gov

The choice of stationary phase is critical for the successful separation of carotenoid esters. While C18 columns are commonly used, C30 columns have shown superior shape selectivity for carotenoid isomers and their esters. nih.govtandfonline.com The unique properties of C30 phases allow for better resolution of structurally similar carotenoids. nih.gov For chiral separations of xanthophylls, columns with chiral stationary phases, such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), are employed. mdpi.com

Mobile phase optimization is equally important. For reversed-phase HPLC of xanthophyll esters, binary or ternary gradient systems are often used. rsc.orgnih.gov Common solvents include methanol, acetonitrile, methyl-tert-butyl ether (MTBE), and water. nih.govtandfonline.com The addition of a buffer, such as triethylammonium (B8662869) acetate (B1210297), to the mobile phase has been shown to enhance the peak areas of xanthophylls. nih.gov

In the context of separating this compound, a patent for the synthesis of zeaxanthin stereoisomers describes the separation of (3R,3′R)-zeaxanthin-3,3′-diacetate from its monoacetate counterpart using column chromatography on silica gel with a mobile phase consisting of acetone (B3395972) and hexane (B92381). google.com This indicates that normal-phase chromatography can also be a viable option for the separation of zeaxanthin esters.

Supercritical Fluid Chromatography (SFC) Applications

Spectroscopic Methodologies for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of carotenoids, including their esters. researchgate.netrsc.org While detailed ¹H and ¹³C NMR data specifically for this compound are not extensively published, information can be inferred from the analysis of the parent compound, zeaxanthin, and other acylated derivatives. jst.go.jpplos.org

The ¹H-NMR spectrum of zeaxanthin shows characteristic signals for the olefinic protons of the polyene chain, as well as signals for the methyl groups and the protons on the hydroxyl-bearing carbons of the β-rings. jst.go.jpplos.org Upon di-acetylation, new signals corresponding to the acetyl groups would appear in the spectrum. The chemical shifts of the protons adjacent to the newly formed ester linkages would also be significantly altered. A patent describing the synthesis of zeaxanthin stereoisomers confirms that the ¹H- and ¹³C-NMR spectra of the synthesized zeaxanthins were consistent with reported literature data, and that further acylation leads to the formation of this compound. google.com The synthesis and spectroscopic characterization of various (Z)-isomers of zeaxanthin have been reported, providing a basis for the NMR analysis of its derivatives. researchgate.net

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or SFC, is a highly sensitive and specific method for the identification of this compound. nhri.org.twjst.go.jp Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques used for carotenoid analysis. jst.go.jpuab.edu

Ionization MethodPrecursor IonMolecular WeightKey Fragments/Adducts
ESI[M+Na]⁺652.8m/z 675.8

This table presents the mass spectrometry data for zeaxanthin-3-3'--diyl diacetate. nhri.org.tw

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a pivotal technique for assessing the chirality of molecules like this compound. libretexts.orgosti.gov Chiral molecules, which are non-superimposable mirror images of each other, interact differently with left and right circularly polarized light. libretexts.orggaussian.com This differential absorption of light provides information about the molecule's three-dimensional structure. gaussian.com

In the context of carotenoids such as lutein and its diacetate form, CD spectroscopy has been instrumental in studying their self-assembly into chiral superstructures in both solution and solid phases. acs.org The aggregation of these molecules can lead to intense CD signals due to strong exciton (B1674681) coupling between neighboring chromophores. researchgate.net The specific patterns observed in the CD spectra, including positive or negative Cotton effects, can be correlated with the absolute configuration of the chiral centers in the molecule.

For xanthophylls, including zeaxanthin and its esters, their ability to form chiral aggregates is a known phenomenon that significantly impacts their CD spectra. researchgate.net The study of lutein diacetate, a structurally related compound, using CD spectroscopy has demonstrated the formation of H- and J-type chiral self-assemblies. acs.org These studies provide a framework for how this compound's chirality can be assessed, as the principles of molecular aggregation and exciton coupling would similarly apply. The technique's sensitivity to the spatial arrangement of atoms makes it an invaluable tool for confirming the enantiomeric purity and conformational state of this compound in research settings. gaussian.com

Integrated Analytical Platforms (e.g., LC-DAD-MS/MS) for Comprehensive Characterization

For a thorough characterization of this compound, integrated analytical platforms are frequently employed. A powerful combination is Liquid Chromatography (LC) coupled with a Diode Array Detector (DAD) and tandem Mass Spectrometry (MS/MS). jst.go.jpresearchgate.net This hyphenated technique allows for the separation, identification, and quantification of the analyte in a single run.

Liquid Chromatography (LC): The LC component separates this compound from other compounds in a sample mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly used for the analysis of carotenoids. nih.govnih.gov Chiral HPLC methods, in particular, are essential for separating stereoisomers of zeaxanthin. researchgate.net

Diode Array Detector (DAD): As the separated compounds elute from the LC column, they pass through a DAD. The DAD records the UV-visible absorption spectrum of the analyte, which is characteristic of the carotenoid's chromophore system. jst.go.jpresearchgate.net This provides preliminary identification and allows for quantification based on absorbance at a specific wavelength. chalcogen.ro

Mass Spectrometry (MS and MS/MS): Following DAD detection, the analyte enters the mass spectrometer. MS provides information on the molecular weight of the compound. researchgate.netcreative-proteomics.com Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, yielding a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of this compound. researchgate.net LC-MS methods have been successfully used to identify and quantify zeaxanthin esters in various plant extracts. researchgate.net The use of atmospheric pressure chemical ionization (APCI) is a common ionization technique for carotenoid analysis in LC-MS. researchgate.net

This integrated approach (LC-DAD-MS/MS) provides a wealth of information, including retention time, UV-Vis spectrum, molecular weight, and structural fragments, leading to a highly confident identification and characterization of this compound. researchgate.net

Method Validation and Quantification Strategies in Research Contexts

The quantification of this compound in research necessitates the validation of analytical methods to ensure accuracy, precision, and reliability. Method validation is a critical process that establishes the performance characteristics of a measurement procedure.

Key validation parameters for HPLC and UHPLC methods used to quantify carotenoids include: mdpi.comresearchgate.net

Linearity: This establishes the concentration range over which the detector response is proportional to the analyte concentration. Calibration curves are generated using standard solutions, and a high correlation coefficient (typically >0.99) is required. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comresearchgate.net For zeaxanthin, HPLC-MS/MS methods have shown significantly lower LOD and LOQ values compared to traditional HPLC-DAD methods. nih.gov

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comresearchgate.net

Accuracy: This determines the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. mdpi.comresearchgate.net

Stability: This evaluates the stability of the analyte in the sample and in standard solutions under specific storage conditions over time.

Quantification is typically performed using an external calibration curve generated from certified reference standards of zeaxanthin. chalcogen.ro In some cases, an internal standard, a compound with similar chemical properties to the analyte, is added to the samples and standards to correct for variations in extraction efficiency and instrument response.

Table of Validation Parameters for Carotenoid Analysis

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) The correlation coefficient of the calibration curve.> 0.99 mdpi.com
Limit of Detection (LOD) The lowest analyte concentration that can be detected.Varies by method and analyte. nih.gov
Limit of Quantification (LOQ) The lowest analyte concentration that can be accurately quantified.Varies by method and analyte. nih.gov
Precision (RSD) The relative standard deviation of replicate measurements.< 15-20%
Accuracy (Recovery) The percentage of analyte recovered from a spiked matrix.80-120%

Biological Role and Physiological Function of Zeaxanthin and Its Esters in Non Human Systems

Role in Plant Photoprotection Mechanisms

In the plant kingdom, zeaxanthin (B1683548) is a key player in defending against the damaging effects of excessive light. mdpi.com Its functions are multifaceted, contributing to the dissipation of excess light energy and the structural integrity of photosynthetic membranes. mdpi.commdpi.com

Participation in the Xanthophyll Cycle

At the heart of plant photoprotection is the xanthophyll cycle, a crucial process that occurs in the thylakoid membrane of chloroplasts. byjus.com This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin. byjus.comatamanchemicals.com Under conditions of high light stress, the enzyme violaxanthin de-epoxidase converts violaxanthin, which has two epoxide groups, into zeaxanthin, which has none, via the intermediate antheraxanthin. atamanchemicals.comillinois.edu This conversion is triggered by a drop in the pH within the thylakoid lumen, a consequence of intense light driving up the rate of proton pumping. biorxiv.org When light levels decrease, the reverse reaction is catalyzed by zeaxanthin epoxidase, regenerating violaxanthin. mdpi.com This rapid and reversible conversion allows plants to dynamically adjust their photoprotective capacity in response to fluctuating light conditions. researchgate.net

Light Energy Dissipation and Non-Photochemical Quenching (NPQ)

The accumulation of zeaxanthin is directly linked to a vital photoprotective mechanism known as non-photochemical quenching (NPQ). illinois.edunih.gov NPQ is the process by which excess light energy absorbed by chlorophyll (B73375) molecules is safely dissipated as heat, thereby preventing the formation of harmful reactive oxygen species (ROS). nih.govnih.gov Zeaxanthin is thought to facilitate NPQ through several proposed mechanisms. One prominent theory suggests that zeaxanthin acts as a direct quencher of excited chlorophyll. nih.govpnas.org Another model proposes that zeaxanthin acts as an allosteric modulator, inducing conformational changes in the light-harvesting complex (LHC) proteins that switch them into a dissipative state. nih.gov These conformational changes, which can be monitored by absorbance changes at 535 nm, are dependent on both zeaxanthin and a low pH. illinois.edu

Recent research has further elucidated the specific roles of different xanthophylls in NPQ. Studies on the moss Physcomitrella patens have shown that zeaxanthin is particularly effective in activating the LHCSR-dependent component of NPQ. nih.gov Furthermore, transient absorption spectroscopy studies on Nicotiana benthamiana have provided direct evidence for the role of zeaxanthin in excitation energy transfer from chlorophyll, leading to quenching. pnas.org While other carotenoids like lutein (B1675518) also contribute to NPQ, zeaxanthin appears to be a more potent quencher. nih.govpnas.org Some studies have also identified a zeaxanthin-independent NPQ mechanism, which is thought to occur in the photosystem II core complex, especially under low light conditions. pnas.org

Membrane Stabilization in Chloroplasts

Beyond its role in energy dissipation, zeaxanthin also contributes to the physical stability of chloroplast membranes. mdpi.comusp.br The thylakoid membranes, with their high content of unsaturated fatty acids, are particularly vulnerable to damage from heat and oxidative stress. usp.br Zeaxanthin, with its polar hydroxyl groups, can span the lipid bilayer, acting as a "molecular rivet" that increases membrane rigidity and thermostability. usp.br This stabilization helps to decrease the membrane's fluidity and its susceptibility to lipid peroxidation, especially under conditions of high light and elevated temperatures. mdpi.comusp.br It is believed that under stress, zeaxanthin partitions between the light-harvesting complexes and the lipid phase of the thylakoid membrane, where it can exert this stabilizing effect. usp.br This function is particularly crucial at high temperatures, where maintaining membrane integrity is vital for continued photosynthetic function. mdpi.com

Involvement in Abscisic Acid (ABA) Biosynthesis in Plants

Zeaxanthin serves as a precursor in the biosynthesis of abscisic acid (ABA), a crucial plant hormone that regulates various aspects of growth, development, and stress responses. nih.govbris.ac.uk The conventional ABA biosynthesis pathway begins with the epoxidation of zeaxanthin to violaxanthin by the enzyme zeaxanthin epoxidase (ZEP). nih.govannualreviews.org Violaxanthin is then converted through a series of enzymatic steps into 9-cis-epoxycarotenoids, which are subsequently cleaved to produce xanthoxin (B146791), the direct precursor to ABA. annualreviews.orgresearchgate.net The final steps involve the conversion of xanthoxin to abscisic aldehyde and then to ABA. annualreviews.orgscispace.com

Interestingly, recent research has uncovered an alternative, zeaxanthin epoxidase-independent pathway for ABA biosynthesis. nih.gov This pathway starts upstream of zeaxanthin and involves carotenoid cleavage products such as β-apo-11-carotenal and 3-OH-β-apo-11-carotenal as intermediates. nih.gov These apocarotenoids can be converted to xanthoxin and ultimately to ABA, providing an alternative route for ABA production, particularly in the absence of functional ZEP. nih.gov The regulation of ABA biosynthesis is tightly controlled, with the expression of genes like ZEP being induced by drought stress, particularly in the roots. scispace.com

Functions in Algal and Microbial Stress Responses

Zeaxanthin's protective roles extend beyond the plant kingdom to algae and various microorganisms, where it helps them cope with environmental stressors. mdpi.comasm.org

Antioxidant Roles in Microorganisms

In numerous microorganisms, including bacteria and archaea, zeaxanthin and its glycoside esters function as potent antioxidants. researchgate.netmdpi.com These organisms often inhabit extreme environments characterized by high salinity, extreme temperatures, or intense radiation, where the threat of oxidative damage is significant. mdpi.com Zeaxanthin's ability to quench singlet oxygen and scavenge free radicals helps to protect cellular components from oxidative damage. numberanalytics.comnih.gov

For instance, certain bacteria associated with coral endosymbionts (Symbiodiniaceae) produce zeaxanthin, which has been shown to mitigate thermal and light stress in these symbiotic algae. asm.orgresearchgate.netnih.gov Supplementation with zeaxanthin improved the photosynthetic efficiency and reduced the production of reactive oxygen species in cultured Symbiodiniaceae under stress conditions. asm.orgresearchgate.net This suggests that zeaxanthin produced by associated bacteria can play a crucial role in the stress tolerance of the entire coral holobiont. asm.orgnih.gov In dinoflagellates and diatoms, the xanthophyll cycle involves the conversion of diadinoxanthin (B97544) to diatoxanthin (B1232557) (which is functionally equivalent to zeaxanthin) to induce non-photochemical quenching and protect against light stress. asm.org The antioxidant properties of zeaxanthin, therefore, represent a fundamental mechanism for survival in a wide range of microorganisms facing harsh environmental conditions. mdpi.comcabidigitallibrary.orgresearchgate.net

Interconversion and Transformation Pathways of Zeaxanthin Diacetate in Biochemical Systems

Enzymatic Hydrolysis of Zeaxanthin (B1683548) Diacetate

The initial and essential step for the biological utilization of zeaxanthin diacetate is its hydrolysis into free zeaxanthin. This conversion is catalyzed by various esterase enzymes. While free-form carotenoids are readily available for absorption, esterified versions like this compound require this enzymatic cleavage. nih.gov This process is thought to be highly efficient in vivo. researchgate.net

Research has identified several enzymes capable of hydrolyzing xanthophyll esters. Pancreatic lipase (B570770) has been shown to hydrolyze zeaxanthin dipalmitate, a similar diester of zeaxanthin. researchgate.net Furthermore, cholesterol esterase (or carboxyl ester lipase - CEL) significantly contributes to the cleavage of zeaxanthin esters. researchgate.netcambridge.org Studies using in vitro digestion models have demonstrated that the presence of these enzymes is critical for the liberation of free zeaxanthin from its esterified forms. researchgate.net For instance, the hydrolysis of zeaxanthin dipalmitate was significantly improved in models that included both pancreatic lipase and CEL. researchgate.net

The efficiency of this enzymatic hydrolysis can be influenced by other factors in the biochemical environment. The type of bile extracts and the lipid matrix present during digestion have been shown to impact the hydrolysis efficiency and subsequent bioaccessibility of zeaxanthin from its diesters. researchgate.net

Stereoisomeric Transformations Involving this compound

While direct stereoisomeric transformation of this compound itself is not extensively documented in biochemical systems, the hydrolysis product, zeaxanthin, is known to be involved in such conversions. The primary stereoisomers of zeaxanthin are (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and the meso form, (3R,3'S)-zeaxanthin. wikipedia.org The (3R,3'R) form is the most common dietary isomer. wikipedia.org

In biochemical contexts, particularly in ocular tissues, there is evidence for the interconversion of dietary carotenoids. It is hypothesized that meso-zeaxanthin (B1235934), which is found in the macula but is generally absent from the diet, is formed from the metabolic transformation of other dietary carotenoids like lutein (B1675518). google.com This suggests the existence of enzymatic pathways capable of altering the stereochemistry of these xanthophylls.

Enzyme-mediated acylation and hydrolysis reactions have been utilized in synthetic processes to separate zeaxanthin stereoisomers. For example, lipases such as those from Pseudomonas cepacia (lipase PS) and Pseudomonas fluorescens (lipase AK) can selectively acylate zeaxanthin stereoisomers. google.com These enzymes can differentiate between (3R,3'R)-zeaxanthin and (3R,3'S)-zeaxanthin, leading to the formation of mono- and diacetate derivatives that can then be separated. google.com Specifically, enzyme-mediated acylation of a mixture of zeaxanthin stereoisomers with vinyl acetate (B1210297) can yield (3R,3'R)-zeaxanthin-3,3'-diacetate while the (3R,3'S)-zeaxanthin-3-acetate remains largely unchanged, allowing for their separation. google.com Subsequent alkaline hydrolysis of the separated esters yields the pure stereoisomers. google.com Although this is a synthetic application, it demonstrates the potential for enzymes to act stereoselectively on zeaxanthin and its derivatives.

Biochemical Conversion of this compound to Other Carotenoids

Following hydrolysis to free zeaxanthin, this xanthophyll can be enzymatically converted into other carotenoids. Zeaxanthin is a key intermediate in the xanthophyll cycle in plants and algae, where it is interconverted with violaxanthin (B192666) via antheraxanthin (B39726). This process is catalyzed by the enzymes zeaxanthin epoxidase (ZEP) and violaxanthin de-epoxidase (VDE). isnff-jfb.com

In the broader context of carotenoid biosynthesis, zeaxanthin is synthesized from β-carotene by the action of β-carotene hydroxylase. wikipedia.org Conversely, there are pathways where zeaxanthin can be a precursor to other compounds. For example, in some organisms, zeaxanthin can be converted to astaxanthin (B1665798) through the action of a ketolase enzyme. lipidbank.jp

While the primary fate of ingested this compound after hydrolysis is absorption and deposition, the resulting free zeaxanthin integrates into the body's pool of carotenoids and can potentially undergo further metabolic transformations similar to dietary zeaxanthin.

Oxidative Cleavage Reactions of this compound and Related Carotenoids in Biological Contexts

Once hydrolyzed to free zeaxanthin, the molecule is susceptible to oxidative cleavage, a process that can occur both enzymatically and non-enzymatically. This cleavage results in the formation of various smaller molecules, known as apocarotenoids.

Enzymatic cleavage is mediated by carotenoid cleavage dioxygenases (CCOs). The enzyme β,β-carotene-9',10'-dioxygenase (CMO2 or BCO2) can cleave zeaxanthin at the 9',10' double bond to produce 3-hydroxy-β-apo-10'-carotenal and other metabolites. nih.gov Such cleavage products have been identified in various tissues. nih.gov

Non-enzymatic oxidation can also occur, particularly in environments with high oxidative stress, such as the retina, which is exposed to light and oxygen. The oxidation of zeaxanthin can lead to the formation of carotenoid-derived aldehydes (CDA), which may have distinct biological activities. nih.gov Products of zeaxanthin oxidation have been identified in human and monkey retinas, suggesting that this process occurs in vivo. The presence of these oxidation products supports the role of zeaxanthin as an antioxidant, as it is sacrificially oxidized to protect surrounding tissues.

Emerging Research Frontiers and Methodological Advancements

Advancements in Biosynthetic Pathway Engineering for Zeaxanthin (B1683548) Ester Production

The microbial production of zeaxanthin and its esters presents a sustainable and cost-effective alternative to chemical synthesis or extraction from plants. frontiersin.orgnih.gov Metabolic engineering of non-carotenogenic microorganisms, such as the yeast Yarrowia lipolytica and the bacterium Escherichia coli, has become a primary focus for producing high yields of these valuable compounds. frontiersin.orgnih.gov

The core of this research involves the construction of a zeaxanthin biosynthesis pathway by introducing and expressing a set of key genes. frontiersin.orgnih.gov This typically includes crtE (for geranylgeranyl pyrophosphate synthase), crtB (for phytoene (B131915) synthase), crtI (for phytoene desaturase), and carRP (for bifunctional phytoene synthase/lycopene (B16060) cyclase). frontiersin.org The crucial final step, the conversion of β-carotene to zeaxanthin, is catalyzed by β-carotene hydroxylase, encoded by the crtZ gene. nih.govmdpi.com Researchers have found that the choice of the crtZ gene source is critical; for instance, CrtZ from the bacterium Brevundimonas vesicularis has shown high activity in Y. lipolytica. nih.gov

A significant advancement in increasing the accumulation of xanthophylls within engineered microbes is the targeted sequestration of these hydrophobic molecules into lipid droplets. nih.govnih.gov This strategy mimics the natural storage of carotenoid esters in plant plastoglobules and algal lipid bodies. nih.gov The discovery and implementation of enzymes like xanthophyll acyltransferase (XAT), originally from bread wheat, enables the esterification of zeaxanthin with fatty acids, leading to the formation of zeaxanthin esters, including the diacetate form. nih.gov These esters can then be efficiently stored in the lipid droplets of oleaginous yeasts like Y. lipolytica, which naturally accumulate large amounts of lipids. nih.govnih.gov

Strategies to optimize production yields are multifaceted, involving not just the introduction of biosynthetic genes but also the fine-tuning of their expression and the engineering of the host's metabolism. researchgate.net This includes enhancing the supply of precursor molecules like acetyl-CoA and geranylgeranyl pyrophosphate (GGPP), which is a rate-limiting precursor in carotenoid biosynthesis. nih.govmdpi.com Protein engineering has also been employed to improve the activity of key enzymes in the pathway. mdpi.com

Table 1: Key Genes in Engineered Zeaxanthin Biosynthesis

GeneEncoded EnzymeFunction in PathwaySource Organism Example
crtE Geranylgeranyl pyrophosphate (GGPP) synthaseSynthesizes GGPP, a key precursorXanthophyllomyces dendrorhous
crtB Phytoene synthaseCatalyzes the first committed step in carotenoid synthesisPantoea ananatis
crtI Phytoene desaturaseIntroduces double bonds into phytoenePantoea ananatis
carRP Bifunctional phytoene synthase/lycopene cyclaseConverts GGPP to lycopeneMucor circinelloides
crtZ β-carotene hydroxylaseConverts β-carotene to zeaxanthinBrevundimonas vesicularis
XAT Xanthophyll acyltransferaseEsterifies zeaxanthin to form zeaxanthin estersTriticum aestivum (bread wheat)

This table provides an overview of genes commonly used in metabolic engineering to produce zeaxanthin and its esters.

Novel Analytical Approaches for Complex Biological Matrices

The accurate identification and quantification of zeaxanthin diacetate in intricate biological samples such as serum, tissues, and food products are critical for understanding its bioavailability, metabolism, and deposition. cambridge.orgtandfonline.com The inherent complexity of these matrices, which contain a multitude of chemically similar carotenoids, their isomers, and esters, necessitates sophisticated analytical techniques. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of carotenoid analysis. mdpi.com These methods are frequently coupled with photodiode array (PDA) detectors, which provide characteristic UV-visible absorption spectra for preliminary identification. mdpi.comnih.gov However, for unambiguous identification and structural elucidation, Mass Spectrometry (MS) is indispensable. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique in the LC-MS analysis of carotenoids and their esters. nih.govrsc.org APCI-MS can provide crucial molecular weight information and, through tandem MS (MS/MS), can reveal fragmentation patterns that help to identify both the xanthophyll backbone and the fatty acids attached to it. nih.gov

A significant advancement in the chromatographic separation of carotenoids has been the development and application of C30 columns. researchgate.netmdpi.com These columns offer superior shape selectivity compared to standard C18 columns, enabling the effective separation of geometrical isomers (cis/trans) and structurally similar carotenoids like lutein (B1675518) and zeaxanthin, which often co-elute on other stationary phases. nih.gov The use of C30 columns has proven highly effective for analyzing complex mixtures of free and esterified carotenoids in matrices like goji berries and human plasma. nih.govresearchgate.net

Methodologies often involve a saponification step to hydrolyze carotenoid esters to their free xanthophyll form for total quantification. mdpi.com However, direct analysis of the ester profile is crucial for understanding the native state of the compound in a given matrix. researchgate.net Researchers have developed rapid UPLC-DAD methods capable of separating numerous carotenoid esters within a single run, significantly reducing analysis time while maintaining high resolution and sensitivity. researchgate.netmdpi.com

Table 2: Comparison of Analytical Methods for Zeaxanthin Esters

TechniqueDetector(s)ColumnKey AdvantagesApplication Example
UPLC DAD, APCI-MS/MSC30Excellent separation of isomers and esters, high sensitivity, rapid analysis.Quantification of zeaxanthin dipalmitate in goji berries. researchgate.net
HPLC DADC30Good resolution of major carotenoids and their esters.Analysis of xanthophylls in egg yolks from supplemented hens. cambridge.org
HPLC DAD, ESI-MSC18 (monomeric)Widely available, but may have limitations in separating lutein and zeaxanthin. nih.govGeneral carotenoid screening in human plasma. nih.gov
LC-MS APCI-MSC30Provides molecular weight and structural information for positive identification of esters. nih.govCharacterization of carotenoid esters in fruits. acs.org

This table summarizes modern analytical techniques used for the analysis of this compound and related compounds in various biological samples.

Investigation of this compound in Systems Biology Contexts

Systems biology offers a holistic approach to understanding the complex interactions of a compound like this compound within a biological system, moving beyond a single target or pathway. This involves studying the compound's impact on the entire organism, including its influence on the transcriptome, proteome, and metabolome.

While much of the systems-level research has focused on the parent compound, zeaxanthin, the findings provide a crucial framework for understanding the biological roles of its esters. For example, studies using mouse models have shown that the accumulation of dietary zeaxanthin can significantly alter the liver's gene expression profile. nih.gov Specifically, computational pathway analysis of liver transcriptome data revealed that zeaxanthin supplementation affects pathways related to lipid metabolism and mitochondrial function. nih.gov This research demonstrated that zeaxanthin accumulation could increase serum cholesterol levels, with the carotenoid being transported predominantly by HDL particles. nih.gov Such findings suggest that zeaxanthin and its derivatives are not passive antioxidants but active modulators of fundamental metabolic processes.

The esterification to diacetate influences the compound's lipophilicity, which in turn affects its absorption, transport, and deposition in tissues. researchgate.net Research has shown that the bioavailability of zeaxanthin can be significantly enhanced when it is provided in a diacetate micromicellar formulation. nutraingredients-usa.commdpi.com This enhanced uptake leads to higher serum concentrations, which would be expected to amplify its downstream effects on systemic pathways, such as those involved in lipid metabolism identified in animal studies. nih.govnutraingredients-usa.com

Furthermore, the engineering of microbial cell factories for zeaxanthin ester production is itself an application of systems biology. frontiersin.org It requires a deep understanding of the host organism's native metabolic networks to optimize the flow of carbon towards the desired carotenoid product and to enhance the storage capacity for the final esterified compound. frontiersin.orgnih.gov The interplay between the engineered pathway and the host's cellular machinery is a key area of investigation in this field. nih.gov

Computational Chemistry and Modeling of this compound Interactions in Biological Systems

Computational chemistry and molecular modeling have emerged as powerful tools for predicting and analyzing the interactions between small molecules like zeaxanthin and their biological targets at an atomic level. mdpi.com These in-silico approaches, particularly molecular docking, are instrumental in identifying potential binding sites and estimating the binding affinity of a ligand to a protein. aimspress.com

Studies have utilized molecular docking to investigate the inhibitory potential of zeaxanthin against various enzymes implicated in disease. For example, zeaxanthin has been shown to dock effectively into the active site of aldose reductase, an enzyme involved in diabetic complications, exhibiting a binding energy comparable to the standard inhibitor epalrestat. aimspress.com Similarly, docking analyses have explored the interaction of zeaxanthin with proteins involved in neurodegenerative disorders, such as those related to Aβ aggregation in Alzheimer's disease. nih.govresearchgate.net These studies suggest that the hydroxyl groups of zeaxanthin play a critical role in forming hydrogen bonds with key amino acid residues in the target proteins. nih.gov

While most computational studies to date have focused on free zeaxanthin, the principles and methodologies are directly applicable to this compound. The addition of the two acetate (B1210297) groups significantly alters the molecule's physicochemical properties, including its size, shape, and polarity. nhri.org.tw Modeling can predict how these changes might affect its binding to proteins. The bulky, less polar acetate groups might prevent the molecule from fitting into a narrow active site or alter the hydrogen bonding patterns observed with free zeaxanthin. nhri.org.tw Conversely, the diacetate form could enhance interactions within hydrophobic pockets of a protein.

Furthermore, computational modeling can be used to understand the self-organization and aggregation behavior of these molecules. Studies on the related compound lutein diacetate have used molecular exciton (B1674681) theory to analyze spectroscopic data and atomic force microscopy to visualize the formation of threadlike liquid crystal phases. acs.org Such computational approaches are invaluable for understanding how this compound might behave in different environments, from aqueous solutions to lipid membranes, providing insights that are difficult to obtain through experimental means alone.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Zeaxanthin Diacetate in laboratory settings?

this compound synthesis typically involves acetylation of zeaxanthin using acetic anhydride or acetyl chloride under controlled conditions. Characterization employs techniques like HPLC for purity analysis, NMR for structural confirmation, and mass spectrometry for molecular weight validation. For optimization, orthogonal experimental designs (e.g., L18 orthogonal arrays) can identify critical factors like C:N ratio, pH, and aeration to maximize yield .

Q. How can researchers optimize cell viability assays when testing this compound’s effects on cardiomyocytes?

Use CCK-8 or MTT assays with triplicate or sextuplicate replicates (n=3–6) to assess cytotoxicity. Pre-treatment time optimization (e.g., 24–48 hours) ensures stable cellular response. Include controls for baseline viability and validate results via Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio, cleaved caspase-3) .

Q. What statistical approaches ensure reliability in dose-response studies of this compound?

Apply one-way ANOVA for multi-group comparisons and Student’s t-test for pairwise analysis. Report SEM (standard error of the mean) to quantify variability. For non-linear dose-response relationships, use regression models (e.g., logistic curves) to determine EC50 values .

Advanced Research Questions

Q. What experimental designs are recommended for assessing this compound’s bioavailability in human clinical trials?

Randomized double-blind placebo-controlled trials (RCTs) with parallel groups are ideal. For formulation comparisons, employ crossover designs with washout periods. Measure serum carotenoid levels via HPLC-MS and use micromicellar formulations to enhance absorption efficiency. Ensure blinding and randomization to minimize bias .

Q. How can researchers resolve contradictions in absorption efficiency between this compound and Lutein Diacetate?

Structural differences (epsilon-ring in lutein vs. beta-rings in zeaxanthin) influence micellar positioning and solubilization. Use comparative studies with isotopic labeling to track absorption pathways. Analyze micelle composition via dynamic light scattering (DLS) and validate with in vitro digestion models .

Q. What methodologies address batch-to-batch variability in this compound production?

Implement quality-by-design (QbD) approaches, such as D-optimal or factorial designs, to optimize culture conditions (e.g., NaCl concentration, pH). Use response surface methodology (RSM) to model interactions between variables like aeration and nutrient ratios. Validate consistency via accelerated stability testing .

Q. How do researchers analyze conflicting data on this compound’s neuroprotective effects in preclinical models?

Conduct systematic reviews with meta-analysis to aggregate findings. Control for variables like animal strain, dosing regimen, and oxidative stress induction methods (e.g., PMA exposure). Use immunohistochemistry to quantify zeaxanthin accumulation in brain tissues and correlate with behavioral outcomes .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., serum response disparities), apply sensitivity analyses to isolate formulation-specific effects. Cross-validate findings using multiple assays (e.g., fluorescence probes for ROS detection alongside LC-MS for compound quantification) .
  • Experimental Reproducibility : Document synthesis protocols with exact reagent grades and equipment specifications. Share raw datasets and statistical code to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.